3-(difluoromethyl)-N-methyloxetan-3-amine
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Overview
Description
3-(Difluoromethyl)-N-methyloxetan-3-amine is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to an oxetane ring, which is further connected to a methylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-methyloxetan-3-amine typically involves the introduction of the difluoromethyl group to an oxetane ring. One common method is the difluoromethylation of oxetane derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Utilizing fluoroform as a difluoromethylating agent in a continuous flow reactor has been shown to be effective . This method allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-N-methyloxetan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures between -20°C and 25°C.
Substitution: Halides, alkoxides; solvents like acetonitrile or dimethyl sulfoxide; temperatures from 0°C to room temperature.
Major Products Formed
Oxidation: Oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives with varying degrees of methylation.
Substitution: Halogenated or alkoxylated oxetane derivatives.
Scientific Research Applications
3-(Difluoromethyl)-N-methyloxetan-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to participate in diverse chemical reactions, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated pyrrole and thiophene derivatives: Employed in the development of agrochemicals and pharmaceuticals.
Uniqueness
3-(Difluoromethyl)-N-methyloxetan-3-amine stands out due to its oxetane ring, which imparts unique steric and electronic properties. This makes it more versatile in chemical reactions compared to other difluoromethylated compounds. Its ability to form stable intermediates and products enhances its utility in various applications .
Properties
CAS No. |
2104847-31-4 |
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Molecular Formula |
C5H9F2NO |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
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